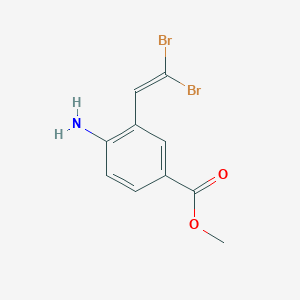
Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-3-(2,2-dibromovinyl)benzoate is a chemical compound with the molecular formula C10H9Br2NO2 It is a derivative of benzoic acid and contains both amino and dibromovinyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(2,2-dibromovinyl)benzoate typically involves the reaction of 4-amino-3-(2,2-dibromovinyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The detailed synthetic route can vary depending on the specific requirements and available reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the benzoic acid derivative is reacted with methanol under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-3-(2,2-dibromovinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dibromovinyl group can be reduced to form vinyl or ethyl derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce vinyl or ethyl derivatives. Substitution reactions can result in the formation of various substituted benzoates .
Aplicaciones Científicas De Investigación
Methyl 4-amino-3-(2,2-dibromovinyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 4-amino-3-(2,2-dibromovinyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the dibromovinyl group can participate in halogen bonding. These interactions can affect the activity of enzymes and other biological molecules, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-4-(2,2-dibromovinyl)benzoate
- Methyl 2-amino-4-bromobenzoate
- Methyl 4-(2,2-dibromovinyl)benzoate
Uniqueness
Methyl 4-amino-3-(2,2-dibromovinyl)benzoate is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity. The presence of both amino and dibromovinyl groups allows for a wide range of chemical modifications and applications .
Propiedades
Fórmula molecular |
C10H9Br2NO2 |
|---|---|
Peso molecular |
334.99 g/mol |
Nombre IUPAC |
methyl 4-amino-3-(2,2-dibromoethenyl)benzoate |
InChI |
InChI=1S/C10H9Br2NO2/c1-15-10(14)6-2-3-8(13)7(4-6)5-9(11)12/h2-5H,13H2,1H3 |
Clave InChI |
HNKRQGWSGINRPA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)N)C=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


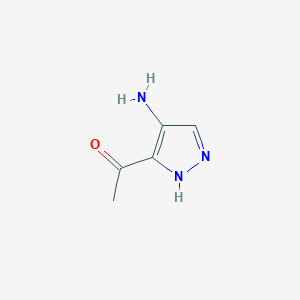
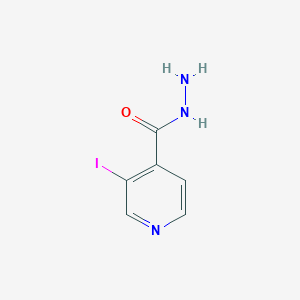

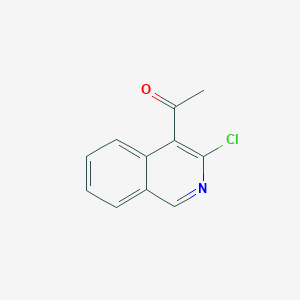

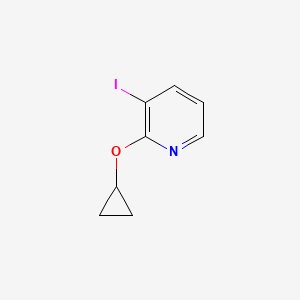
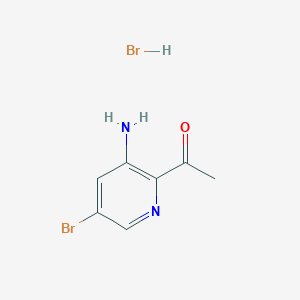

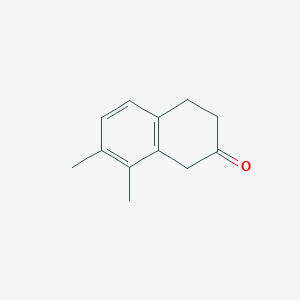
![2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13674148.png)

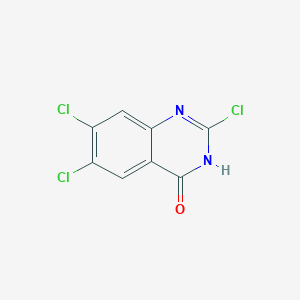
![6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13674167.png)
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B13674179.png)
